1-Phenyl-3,4-Dihydroisochinolin

Übersicht

Beschreibung

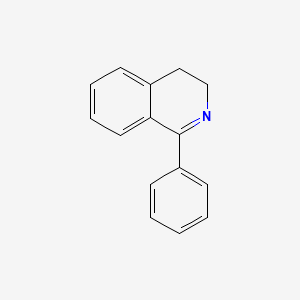

1-Phenyl-3,4-Dihydroisochinolin ist eine organische Verbindung mit der Summenformel C15H13N. Es ist ein Derivat von Isochinolin, das durch das Vorhandensein einer Phenylgruppe gekennzeichnet ist, die an den stickstoffhaltigen Heterocyclus gebunden ist.

Herstellungsmethoden

This compound kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorpentoxid oder Zinkchlorid . Eine weitere Methode umfasst die direkte Umwandlung verschiedener Amide in Isochinolinderivate durch milde elektrophile Amidaktivierung, gefolgt von Cyclodehydratisierung . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Synthesewege, sind jedoch für die großtechnische Produktion optimiert.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

The synthesis of PHDIQ typically involves the Bischler-Napieralski reaction, which allows for the formation of isoquinoline derivatives from appropriate precursors. Various methods have been developed to enhance yields and optimize the synthesis of PHDIQ derivatives. For example, one study reported the successful synthesis of multiple derivatives through the condensation of phenylamines with aldehydes followed by cyclization under acidic conditions .

2.1. Tubulin Polymerization Inhibition

PHDIQ has been identified as a potential inhibitor of tubulin polymerization, an important mechanism in cancer therapy. A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including leukemia cells. Compounds such as 32 showed significant cytotoxic activity with an IC50 value of 0.64 μM, indicating strong potential for further development as antitumor agents .

Table 1: Cytotoxicity Data of Selected PHDIQ Derivatives

| Compound | IC50 (μM) | Cell Line | Activity Description |

|---|---|---|---|

| 5n | 4.10 | CEM leukemia | Moderate cytotoxicity |

| 32 | 0.64 | CEM leukemia | High cytotoxicity |

| 21 | 4.10 | L1210 leukemia | Moderate cytotoxicity |

2.2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of PHDIQ derivatives against neurodegenerative diseases. Compounds were tested for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), with several showing excellent activity in vitro . The classical forced swim test (FST) demonstrated that these compounds significantly reduced immobility time, suggesting potential antidepressant properties.

Table 2: Inhibitory Activity Against MAO and ChE

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | ChE Inhibition (%) |

|---|---|---|---|

| 4g | 85 | 90 | 75 |

| 4b | 80 | 88 | 70 |

| 4f | 82 | 85 | 72 |

Structure-Activity Relationships (SAR)

Understanding the SAR of PHDIQ derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoquinoline ring have been shown to influence potency and selectivity towards specific targets like tubulin or MAO enzymes. For instance, substituents on the phenyl ring significantly affect the binding affinity and inhibitory capacity against tubulin polymerization .

Wirkmechanismus

Target of Action

The primary targets of 1-Phenyl-3,4-dihydroisoquinoline are monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Acetylcholine esterase and butyrylcholine esterase are responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning .

Mode of Action

1-Phenyl-3,4-dihydroisoquinoline interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of certain neurotransmitters in the brain, leading to an increase in their levels . For example, it has been found that the best antidepressant effect of certain derivatives of 1-Phenyl-3,4-dihydroisoquinoline are likely mediated by an increase in central nervous system serotonin (5-HT) and norepinephrine (NE) .

Biochemical Pathways

The action of 1-Phenyl-3,4-dihydroisoquinoline affects the biochemical pathways of the neurotransmitters it helps to preserve. By inhibiting the enzymes that break down these neurotransmitters, it indirectly influences the signaling pathways that these neurotransmitters are involved in. This can lead to changes in mood, pain perception, and seizure threshold .

Result of Action

The result of the action of 1-Phenyl-3,4-dihydroisoquinoline is an increase in the levels of certain neurotransmitters in the brain. This can lead to various effects at the molecular and cellular level, including changes in neuronal signaling and synaptic plasticity. In particular, certain derivatives of 1-Phenyl-3,4-dihydroisoquinoline have been found to exhibit potent antidepressant activity and display antidepressant effects in a dose-dependent manner .

Biochemische Analyse

Biochemical Properties

1-Phenyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE)

Cellular Effects

1-Phenyl-3,4-dihydroisoquinoline affects various types of cells and cellular processes. It has been reported to exhibit antidepressant and anticonvulsant activities in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to increase levels of central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation .

Molecular Mechanism

The molecular mechanism of 1-Phenyl-3,4-dihydroisoquinoline involves its binding interactions with biomolecules and enzyme inhibition. It inhibits MAO-A and -B, which are enzymes responsible for the breakdown of neurotransmitters like serotonin and norepinephrine . By inhibiting these enzymes, 1-Phenyl-3,4-dihydroisoquinoline increases the availability of these neurotransmitters, thereby exerting its antidepressant effects. Additionally, it may modulate gene expression related to neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-3,4-dihydroisoquinoline have been observed to change over time. The compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, prolonged exposure to 1-Phenyl-3,4-dihydroisoquinoline has shown sustained antidepressant and anticonvulsant activities .

Dosage Effects in Animal Models

The effects of 1-Phenyl-3,4-dihydroisoquinoline vary with different dosages in animal models. Studies have shown that its antidepressant and anticonvulsant activities are dose-dependent, with significant effects observed at doses ranging from 10 to 30 mg/kg . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage.

Metabolic Pathways

1-Phenyl-3,4-dihydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and -B, which are involved in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites like serotonin and norepinephrine, contributing to its therapeutic effects.

Transport and Distribution

The transport and distribution of 1-Phenyl-3,4-dihydroisoquinoline within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, its ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Vorbereitungsmethoden

1-Phenyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus pentoxide or zinc chloride . Another method includes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation, followed by cyclodehydration . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.

Analyse Chemischer Reaktionen

1-Phenyl-3,4-Dihydroisochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Isochinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Tetrahydroisochinolinderivate ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Stickstoffatom auftreten

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Palladium oder Selen für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Isochinolin- und Tetrahydroisochinolinderivate .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3,4-Dihydroisochinolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- 1-Phenyl-1,2,3,4-Tetrahydroisochinolin

- Isochinolin, 3,4-Dihydro-1-phenyl-

- This compound Hydrochlorid

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren chemischen Eigenschaften und biologischen Aktivitäten. So ist beispielsweise 1-Phenyl-1,2,3,4-Tetrahydroisochinolin stärker reduziert und kann eine andere Reaktivität zeigen als this compound.

Biologische Aktivität

1-Phenyl-3,4-dihydroisoquinoline (PHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of PHIQ and its derivatives.

Synthesis of 1-Phenyl-3,4-Dihydroisoquinoline Derivatives

The synthesis of PHIQ derivatives typically involves multi-step organic reactions. A common method includes the Bischler-Napieralski cyclodehydration, which allows for the formation of isoquinoline structures from appropriate precursors. For instance, a series of 1-benzoyl-3,4-dihydroisoquinolines were synthesized from amides via selective oxidation processes, yielding compounds with varying substituents that can influence biological activity .

Antitumor Activity

1-Phenyl-3,4-dihydroisoquinoline has been identified as a potential tubulin polymerization inhibitor , which is crucial for cancer treatment. A study found that compound 5n exhibited notable cytotoxicity against various cancer cell lines with an IC50 value of 11.4 µM. This compound's structure was elucidated through X-ray diffraction and molecular docking studies, indicating its binding affinity to tubulin .

Table 1: Summary of Antitumor Activity of Selected PHIQ Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5n | 11.4 | Tubulin polymerization inhibition |

| 1a | 15.0 | Cell cycle arrest in G1 phase |

| 2 | 20.5 | Mitochondrial respiratory chain inhibition |

Neuropharmacological Effects

Recent studies have also highlighted the activity of PHIQ derivatives as monoamine oxidase (MAO) inhibitors , which are relevant for treating neurodegenerative diseases such as Alzheimer's. Compounds synthesized from PHIQ showed selective inhibition against MAO-A and MAO-B enzymes with IC50 values ranging from 1.38 to 2.48 µM. Notably, certain derivatives did not exhibit cytotoxicity against normal cells, suggesting a favorable safety profile .

Table 2: Inhibitory Activity Against MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 2d | 1.38 | 2.48 |

| 2i | 1.50 | 3.00 |

| 2p | 2.00 | - |

Structure-Activity Relationship (SAR)

The biological activity of PHIQ derivatives is significantly influenced by their structural modifications. Substituents at the phenyl ring and the nitrogen atom can alter their interactions with biological targets:

- Hydroxyl groups at specific positions on the phenyl ring enhance tubulin binding affinity.

- Alkyl substitutions can improve solubility and bioavailability.

Research indicates that derivatives with electron-donating groups tend to exhibit higher cytotoxicity compared to those with electron-withdrawing groups .

Case Studies

Several case studies have demonstrated the efficacy of PHIQ derivatives in preclinical models:

- Anticancer Efficacy : A study evaluated a series of PHIQ derivatives against leukemia cell lines, revealing that several compounds caused significant cell cycle arrest in the G1 phase, leading to reduced proliferation rates .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of selected PHIQ derivatives against oxidative stress-induced cell death in neuronal cells, showing promising results that warrant further exploration .

Eigenschaften

IUPAC Name |

1-phenyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOQBSUYGFNMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346144 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52250-50-7 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.